(E)-3-(3-methoxy-4-propan-2-yloxyphenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile
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Overview
Description
(E)-3-(3-methoxy-4-propan-2-yloxyphenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile is a synthetic organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(3-methoxy-4-propan-2-yloxyphenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 3-methoxy-4-propan-2-yloxybenzaldehyde and 4-oxo-1H-quinazoline-2-carbaldehyde.
Condensation Reaction: The key intermediates undergo a condensation reaction in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline amines.
Scientific Research Applications
(E)-3-(3-methoxy-4-propan-2-yloxyphenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: Researchers investigate its anti-inflammatory and antimicrobial properties, making it a candidate for the development of new therapeutic agents.
Chemical Biology: The compound is used as a tool to study the biological functions of quinazoline derivatives and their interactions with biological targets.
Pharmaceutical Development: It serves as a lead compound for the design and synthesis of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of (E)-3-(3-methoxy-4-propan-2-yloxyphenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer cell proliferation. By blocking these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. Additionally, its anti-inflammatory and antimicrobial effects are mediated through the modulation of inflammatory pathways and disruption of microbial cell membranes.
Comparison with Similar Compounds
Quinazoline Derivatives: Other quinazoline derivatives, such as gefitinib and erlotinib, are known for their anticancer properties and are used as targeted therapies for certain types of cancer.
Phenylpropanoids: Compounds like curcumin and resveratrol, which contain phenylpropanoid structures, exhibit anti-inflammatory and antioxidant activities.
Uniqueness: (E)-3-(3-methoxy-4-propan-2-yloxyphenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile is unique due to its specific combination of a quinazoline core and a phenylpropanoid moiety. This structural arrangement imparts distinct biological activities and makes it a valuable compound for drug discovery and development. Its ability to target multiple pathways and exhibit diverse pharmacological effects sets it apart from other similar compounds.
Properties
IUPAC Name |
(E)-3-(3-methoxy-4-propan-2-yloxyphenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-13(2)27-18-9-8-14(11-19(18)26-3)10-15(12-22)20-23-17-7-5-4-6-16(17)21(25)24-20/h4-11,13H,1-3H3,(H,23,24,25)/b15-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDRDJAJXPHDAO-XNTDXEJSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=C(C#N)C2=NC(=O)C3=CC=CC=C3N2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC(=O)C3=CC=CC=C3N2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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